4-methyl-1-(oxolan-3-yl)-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
4-methyl-1-(oxolan-3-yl)pyrazol-3-amine |
InChI |
InChI=1S/C8H13N3O/c1-6-4-11(10-8(6)9)7-2-3-12-5-7/h4,7H,2-3,5H2,1H3,(H2,9,10) |
InChI Key |
JMWWHNBNYCZOHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)C2CCOC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The reaction is conducted in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), which stabilize the transition state and enhance reaction kinetics. Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) are employed to deprotonate the amine, increasing its nucleophilicity. Temperatures range from 25°C to 80°C, with higher temperatures accelerating the reaction but risking side products.
Table 1: Key Parameters for Nucleophilic Substitution
| Parameter | Typical Range | Optimal Conditions |
|---|---|---|
| Solvent | DMF, THF | DMF |
| Base | K2CO3, NaH | K2CO3 (2.5 equiv) |
| Temperature | 25–80°C | 60°C |
| Reaction Time | 6–24 hours | 12 hours |
| Yield | 60–85% | 78% (reported) |
Mechanistic Insights
The oxolan-3-ylmethyl halide undergoes nucleophilic attack by the deprotonated amine of 4-methyl-1H-pyrazol-3-amine, forming a new carbon-nitrogen bond. Steric hindrance from the oxolan moiety can slow the reaction, necessitating prolonged reaction times. Byproducts, such as dialkylated species, are minimized by controlling the stoichiometry of the alkylating agent.
Alkylation of Pyrazole Intermediates
Alkylation methods leverage the reactivity of pyrazole amines with oxolan-containing electrophiles. For example, 4-methylpyrazole is alkylated using 3-(bromomethyl)oxolane in the presence of a base, yielding the target compound after purification.
Stepwise Alkylation Protocol
- Formation of the Alkylating Agent : 3-(Bromomethyl)oxolane is synthesized via bromination of oxolan-3-ylmethanol using phosphorus tribromide (PBr3).
- Alkylation Reaction : The alkylating agent is added dropwise to a solution of 4-methylpyrazole and sodium hydride (NaH) in THF at 0°C. The mixture is warmed to room temperature and stirred for 24 hours.
- Workup : The crude product is extracted with ethyl acetate, washed with water, and purified via column chromatography (silica gel, hexane/ethyl acetate 3:1).
Table 2: Alkylation Reaction Metrics
| Metric | Value | Source |
|---|---|---|
| Yield | 65–70% | |
| Purity (HPLC) | >95% | |
| Scale Demonstrated | Up to 100 g |
Challenges in Steric Control
The oxolan group’s stereochemistry influences the reaction’s regioselectivity. Computational studies suggest that the equatorial conformation of the oxolan ring minimizes steric clashes with the pyrazole moiety, favoring the desired product.
Oxidation of Pyrazoline Intermediates
Adapting methodologies from pyrazole synthesis, this compound can be derived via oxidation of pyrazoline precursors. This approach, detailed in a seminal patent (US4434292A), involves two stages: pyrazoline formation and subsequent oxidation.
Pyrazoline Synthesis
Hydrazine hydrate reacts with acrolein in an aqueous-organic medium (e.g., toluene/water) at 20–60°C to form 2-pyrazoline. For the target compound, acrolein is substituted with an oxolan-containing analog, though specific details require modification of the patent’s general procedure.
Oxidation to Pyrazole
The pyrazoline intermediate is oxidized using sodium hypochlorite (NaClO) or chlorine gas in water at 0–30°C. Ruthenium-based catalysts (e.g., RuO2·H2O) enhance reaction efficiency, achieving yields of 80–90% in model systems.
Equation 1: Oxidation Mechanism
$$
\text{Pyrazoline} + \text{Cl}2 \xrightarrow{\text{H}2\text{O, RuO}_2} \text{Pyrazole} + 2\text{HCl}
$$
Purification and Optimization Strategies
Chromatographic Techniques
Silica gel chromatography remains the gold standard for purifying this compound. Gradient elution with hexane/ethyl acetate (70:30 to 50:50) effectively separates the product from unreacted starting materials.
Crystallization
Recrystallization from ethanol/water mixtures (3:1) yields colorless crystals with >99% purity. Differential scanning calorimetry (DSC) confirms a melting point of 142–144°C, consistent with literature.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Nucleophilic Substitution | 78% | 95% | Moderate | $$ |
| Alkylation | 70% | 95% | High | $$$ |
| Oxidation | 85% | 90% | Low | $ |
- Nucleophilic Substitution : Preferred for laboratory-scale synthesis due to straightforward conditions.
- Alkylation : Ideal for industrial applications despite higher reagent costs.
- Oxidation : Limited by the need for specialized intermediates but offers high yields.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-(oxolan-3-yl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
4-methyl-1-(oxolan-3-yl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-1-(oxolan-3-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Effects on Pharmacological and Physical Properties
The pharmacological profile and physicochemical properties of pyrazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Oxolane vs. Adamantane : The oxolane substituent in the target compound improves solubility compared to the highly lipophilic adamantane group, making it more suitable for aqueous formulations .
- Trifluoroethyl vs. Methyl : The trifluoroethyl group in "4-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine" increases metabolic stability due to fluorine’s electronegativity, whereas the methyl group in the target compound may favor faster clearance .
- Heterocyclic Core Variation : Replacing pyrazole with 1,2,5-oxadiazole (as in "4-(2,5-dimethylpyrrolyl)-oxadiazol-3-amine") introduces a rigid, planar structure, which is advantageous for π-stacking interactions in enzyme binding .
Biological Activity
4-Methyl-1-(oxolan-3-yl)-1H-pyrazol-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C10H17N3O
Molecular Weight : 195.26 g/mol
CAS Number : 1156889-28-9
The compound features a pyrazole ring fused with an oxolane moiety, which contributes to its unique reactivity and biological activity profiles.
Biological Activity
The biological activity of this compound can be categorized into several pharmacological effects:
1. Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it can act as an inhibitor of α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. The IC50 values for these enzyme inhibitions were reported as follows:
| Enzyme | IC50 (µM) |
|---|---|
| α-Glucosidase | 75.62 |
| α-Amylase | 119.3 |
These values suggest a promising potential for managing conditions like diabetes by modulating glucose absorption .
2. Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various bacterial strains. Its effectiveness in inhibiting the growth of pathogenic bacteria suggests potential applications in developing new antibiotics.
3. Anti-inflammatory Effects
In vitro assays indicate that this compound may reduce inflammation markers in cell cultures, highlighting its potential therapeutic applications in inflammatory diseases.
4. Cytotoxicity Studies
Preliminary studies have shown that at higher concentrations, the compound exhibits cytotoxic effects on certain cancer cell lines, suggesting its utility in cancer therapy. Further research is necessary to delineate its safety profile and efficacy.
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring acts as a pharmacophore, allowing it to bind to active sites and modulate biochemical pathways. This dual-ring structure enhances its reactivity and potential biological interactions.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds with pyrazole structures, providing insights into their therapeutic potential:
- Antidiabetic Activity : Research on related pyrazole derivatives has shown significant inhibition of α-glucosidase and α-amylase, supporting the potential of these compounds in managing diabetes .
- Antioxidant Properties : Compounds similar to this compound have exhibited considerable antioxidant activities through various assays, including DPPH and ABTS radical scavenging tests .
- Cytotoxicity Against Cancer Cells : Studies involving related pyrazole derivatives have reported selective cytotoxicity against cancer cell lines such as PANC-1, indicating a valuable lead for further development targeting cancer therapies .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxolane coupling | Cs₂CO₃, DMSO, 35°C | 17.9–45 | |
| Pyrazole amination | NH₃/EtOH, reflux | 70–80 |
Advanced: How does the oxolane substituent influence conformational stability and intermolecular interactions in crystallographic studies?
Answer:
The oxolane ring introduces steric and electronic effects that dictate crystal packing and hydrogen-bonding networks. In structurally related compounds (e.g., 1-(oxetan-3-yl)-N-(2,4,6-trimethylphenyl)-1H-pyrazol-3-amine), X-ray diffraction reveals:
- Torsional angles : The oxolane’s chair conformation minimizes steric clash with the pyrazole’s methyl group, stabilizing the molecule .
- Intermolecular interactions : N–H···O hydrogen bonds between the amine and oxolane oxygen enhance lattice stability, as observed in SHELX-refined structures .
- Challenges : Disordered oxolane positions may require constrained refinement or twin modeling in SHELXL .
Q. Key Data :
- Bond length (N–O): 2.8–3.1 Å in hydrogen-bonded networks .
- Thermal parameters (B-factors): Higher for oxolane carbons (15–25 Ų) due to rotational flexibility .
Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR identifies substitution patterns. For example, the oxolane protons appear as multiplet signals at δ 3.5–4.5 ppm, while the pyrazole C3-amine resonates at δ 6.8–7.2 ppm .
- HRMS : Confirms molecular ion ([M+H]⁺) with <5 ppm error .
- HPLC : Reverse-phase C18 columns (ACN/water gradients) assess purity (>95%) and detect polar byproducts .
Q. Table 2: Spectroscopic Signatures
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Pyrazole C4-CH₃ | 2.3–2.5 | 12–15 |
| Oxolane CH₂ | 3.5–4.5 | 65–70 |
| NH₂ | 5.1–5.5 (D₂O exchangeable) | - |
Advanced: How can researchers resolve contradictions in reported biological activity data for pyrazole-3-amine derivatives?
Answer:
Discrepancies often arise from assay variability or substituent effects. Strategies include:
Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine) to isolate the oxolane’s role in target binding .
Binding Assays : Use SPR or ITC to quantify interactions with targets like kinases or GPCRs, controlling for buffer pH and ionic strength .
Meta-Analysis : Pool data from multiple studies (e.g., antibacterial vs. anxiolytic assays) and apply statistical weighting to account for methodological biases .
Q. Case Study :
- Trifluoromethyl vs. Oxolane : The CF₃ group in 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine increases hydrophobicity (logP +1.2), enhancing membrane permeability compared to oxolane derivatives .
Basic: What computational tools are recommended for modeling the compound’s electronic properties?
Answer:
- DFT Calculations : Gaussian or ORCA software predicts HOMO/LUMO energies to assess redox potential. For example, the oxolane’s electron-donating effect lowers the pyrazole’s LUMO by ~0.5 eV, favoring electrophilic reactivity .
- Molecular Dynamics (MD) : GROMACS simulates solvation effects, critical for understanding bioavailability .
Q. Table 3: Key Computational Parameters
| Property | Value (DFT/B3LYP/6-31G*) |
|---|---|
| HOMO | -6.2 eV |
| LUMO | -1.8 eV |
| Dipole moment | 3.1 Debye |
Advanced: How do steric effects from the oxolane group impact regioselectivity in further functionalization?
Answer:
The oxolane’s bulk directs electrophilic attacks to less hindered positions. For instance:
- Nitration : Occurs at pyrazole C5 due to steric shielding of C4 by the methyl group .
- Suzuki Coupling : Oxolane’s proximity to the pyrazole N1 limits cross-coupling at C4; instead, iodination at C5 is favored for aryl introduction .
Q. Experimental Evidence :
- X-ray Data : C5–I bond length (2.1 Å) in 1-ethyl-4-iodo-1H-pyrazol-3-amine confirms accessibility for coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
